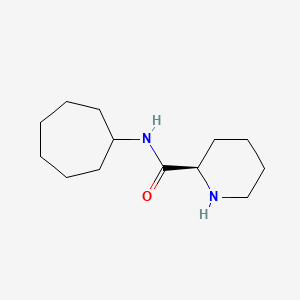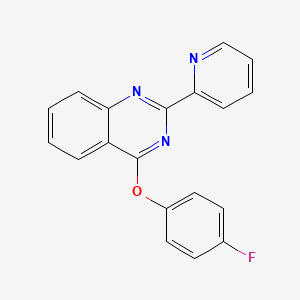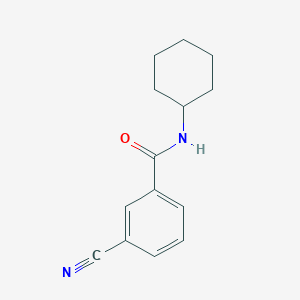
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid, also known as BPCA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPCA is a pyrazole derivative that exhibits significant bioactivity, making it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of (E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory, antioxidant, and antitumor activities in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid exhibits significant bioactivity, making it a promising candidate for the development of novel drugs. However, its synthesis can be challenging, and its bioactivity may vary depending on the experimental conditions. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several potential future directions for research on (E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid. One area of interest is the development of novel drugs based on this compound, which may exhibit improved bioactivity and fewer side effects compared to existing drugs. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to the development of more effective therapies for diseases involving inflammation and oxidative stress. Additionally, further studies are needed to investigate the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases.
合成方法
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid can be synthesized using a variety of methods, with the most common being the Knoevenagel condensation reaction between benzylpyrazole-4-carboxaldehyde and malononitrile in the presence of a base. This reaction yields the desired product in good yields and high purity.
科学研究应用
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of novel drugs. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases, including cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-7-13(14(18)19)6-12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,8,10H,9H2,(H,18,19)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFBKOLXTLLYOQ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)

![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)
![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)
![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine](/img/structure/B7645345.png)
![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)
![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)